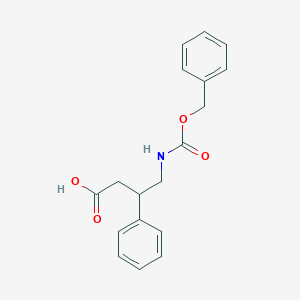

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid

Description

Properties

IUPAC Name |

3-phenyl-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)11-16(15-9-5-2-6-10-15)12-19-18(22)23-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJTUNQDTQFKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted butanoic acid derivative with a phenylmethoxycarbonylamino group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid is an organic compound featuring a butanoic acid backbone with a phenyl group and a phenylmethoxycarbonylamino substituent. It has a molecular weight of approximately 329.34 g/mol. This compound is explored in scientific research for its potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

Biology It is studied for its potential biological activity and interactions with biomolecules. Its structural components may interact with specific biological pathways, although detailed mechanisms require further investigation.

Medicine It is investigated for its potential therapeutic properties and as a precursor for drug development. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at treating conditions such as arthritis and other inflammatory diseases.

Industry It is used to produce specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Analogs vs. Target Compound

Research Implications and Gaps

- Synthetic Challenges : The target compound’s synthesis may require regioselective introduction of the phenyl and Cbz groups, building on methods from and .

- Data Gaps : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating further study.

Biological Activity

3-Phenyl-4-(phenylmethoxycarbonylamino)butanoic acid is an organic compound with a complex structure that includes a phenyl group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO6, with a molecular weight of approximately 313.3 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, leading to significant biological effects:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, suggesting its use as an anti-inflammatory agent.

- Antioxidant Activity : It may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Antitumor Effects : Preliminary studies have indicated that it could inhibit tumor cell growth, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in PubMed examined the compound's effects on kynurenine pathway metabolism, revealing its potential as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), which is crucial for tryptophan degradation .

- Another investigation highlighted its role in modulating inflammatory responses in cellular models, demonstrating reduced expression of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other phenyl-substituted butanoic acids:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antioxidant, Antitumor |

| 3-Phenyl-4-(phenylmethoxycarbonylamino)pentanoic acid | Similar structure with longer carbon chain | Potentially similar activities but requires further study |

| 3-Phenyl-4-(phenylmethoxycarbonylamino)hexanoic acid | Similar structure with longer carbon chain | Potentially similar activities but requires further study |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-4-(phenylmethoxycarbonylamino)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbobenzyloxy (Cbz) protection of γ-aminobutyric acid derivatives. A common route involves reacting chloroformate esters (e.g., benzyl chloroformate) with 3-amino-4-phenylbutanoic acid under basic conditions (e.g., aqueous sodium bicarbonate) to introduce the phenylmethoxycarbonylamino group . Reaction optimization, such as pH control (pH 8–9) and temperature (0–5°C), is critical to achieve yields >95%. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution ensures purity assessment (>95%) .

- NMR : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 7.3–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (methoxycarbonyl group) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 314.1 g/mol) .

Q. What is the biological relevance of this compound in current research?

- Methodological Answer : The phenylmethoxycarbonyl (Cbz) group serves as a protective moiety in peptide synthesis, enabling selective deprotection under mild hydrogenolysis conditions. Its phenyl-substituted backbone enhances lipophilicity, making it a candidate for studying membrane permeability in drug delivery systems .

Advanced Research Questions

Q. How can microwave-assisted synthesis or sonochemistry improve the efficiency of synthesizing this compound?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 24 hours to 2–4 hours) by enhancing reaction kinetics. For example, coupling 3-amino-4-phenylbutanoic acid with benzyl chloroformate in DMF under microwave conditions (100°C, 300 W) achieves >90% yield. Sonochemistry, using ultrasonic waves, improves mixing and reduces side reactions in heterogeneous systems .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust buffer composition (e.g., phosphate vs. Tris) to mitigate pH-dependent hydrolysis .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins like proteases .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to kinase active sites, guided by crystallographic data of analogous Cbz-protected compounds .

- Fluorescence Quenching : Monitor tryptophan fluorescence in target enzymes to quantify binding affinity (e.g., ΔF/F₀ vs. concentration) .

Q. How do structural analogs of this compound differ in bioactivity, and what design principles guide their optimization?

- Methodological Answer :

- Fluorine Substitution : Introducing difluorophenyl groups (e.g., 3,5-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Stereochemistry : (R)- vs. (S)-configurations at the chiral center impact target selectivity. For example, (R)-enantiomers show 10-fold higher inhibition of thrombin in vitro .

- Backbone Modifications : Replacing butanoic acid with γ-aminobutyric acid (GABA) derivatives alters blood-brain barrier penetration in neuroactive drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.